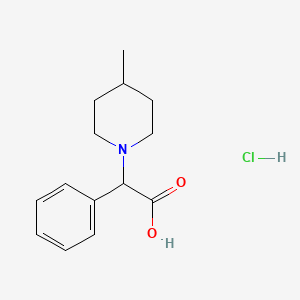![molecular formula C18H19N3O2S B1317493 1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid CAS No. 1029106-99-7](/img/structure/B1317493.png)
1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid” is a compound with the CAS Number: 904817-36-3. It has a molecular weight of 342.44 . The IUPAC name for this compound is 1-((2-(1H-1lambda3-thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been studied extensively. A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups . Another method involves the coupling of 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone in the presence of CBrCl3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H20N3O2S/c22-18(23)13-6-9-20(10-7-13)12-14-17(15-4-3-11-24-15)19-16-5-1-2-8-21(14)16/h1-5,8,11,13,24H,6-7,9-10,12H2,(H,22,23) .
Chemical Reactions Analysis
The reaction between 2-chloropyridines and 2H-azirines provides imidazo[1,2-a]pyridines . A rapid, copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters enables an environmentally friendly synthesis of imidazo[1,2-a]pyridines .
Physical And Chemical Properties Analysis
The compound appears as a white powder . The 1H NMR spectrum, δ, ppm (J, Hz): 2.31 (3H, s, CH3); 2.33 (3H, s, CH3); 4.08 (2H, s, CH2); 7.15 (1H, d, J = 6.9, Н Ar); 7.27 (2H, d, J = 8.4, Н Ar); 7.51 (1H, d, J = 6.9, Н Ar); 7.63 (2H, d, J = 8.4, Н Ar); 8.20 (1H, s, Н Ar); 12.77 (1H, br. s, CO2H) .
科学的研究の応用
Corrosion Inhibition
This compound has been studied for its potential as a corrosion inhibitor . Research indicates that derivatives of this compound can achieve up to 99% efficiency at low concentrations ranging from 50-1000ppm . This makes it a promising candidate for protecting metals and alloys in industrial processes.
Antibacterial Activity
The antibacterial properties of this compound have been explored, with findings suggesting inhibition diameters of 12±2.1mm and 15±2.4mm against E. coli and Bacillus spp. bacteria, respectively . This highlights its potential use in developing new antibacterial agents.
Enzyme Inhibition
Compounds derived from this chemical structure have shown good inhibitory activities against enzymes like AChE, BChE, and LOX . These enzymes are associated with various diseases, and inhibitors can be crucial in therapeutic treatments.
Anticancer Properties
There’s ongoing research into the anticancer activities of imidazo[1,2-a]pyridine derivatives. These compounds, including the one , have been tested for their effectiveness against certain cancer cell lines, showing promising results .
Drug Synthesis
The imidazole ring, a part of this compound’s structure, is a core element in many pharmaceuticals. It’s used in the synthesis of drugs with various therapeutic potentials, such as antibacterial, antiviral, and anti-inflammatory properties .
作用機序
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities . They can interact with various targets, including enzymes and receptors, to exert their effects .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Imidazole-containing compounds are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole-containing compounds are known to exert various biological effects, such as antibacterial, antifungal, antiviral, and anti-inflammatory activities .
特性
IUPAC Name |
1-[(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)methyl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-18(23)13-6-1-3-9-20(13)12-14-17(15-7-5-11-24-15)19-16-8-2-4-10-21(14)16/h2,4-5,7-8,10-11,13H,1,3,6,9,12H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKPCQSWYPIZBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=C(N=C3N2C=CC=C3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135327 |
Source


|
| Record name | 1-[[2-(2-Thienyl)imidazo[1,2-a]pyridin-3-yl]methyl]-2-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid | |
CAS RN |
1029106-99-7 |
Source


|
| Record name | 1-[[2-(2-Thienyl)imidazo[1,2-a]pyridin-3-yl]methyl]-2-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1029106-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[2-(2-Thienyl)imidazo[1,2-a]pyridin-3-yl]methyl]-2-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317424.png)



![Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide](/img/structure/B1317435.png)

![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate](/img/structure/B1317440.png)


